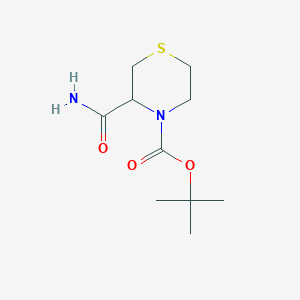

4-Boc-thiomorpholine-3-carboxylic acid amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-thiomorpholine-3-carboxylic acid amide typically involves the protection of thiomorpholine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a carboxylic acid amide group. One common method includes:

Protection of Thiomorpholine: Thiomorpholine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-thiomorpholine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Hydrolysis of the Amide

The amide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine. Acidic hydrolysis involves protonation of the amide nitrogen, carbonyl attack by water, and elimination of the amine, while basic hydrolysis uses hydroxide ions for nucleophilic attack .

| Condition | Mechanism | Products |

|---|---|---|

| Acidic (H⁺) | Protonation → tetrahedral intermediate → amine elimination | Carboxylic acid + ammonium salt |

| Basic (OH⁻) | Nucleophilic attack → tetrahedral alkoxide → amide ion elimination | Carboxylate salt + amine |

Reduction of the Amide

The amide can be reduced to the corresponding amine using hydride reagents like LiAlH₄. This reaction proceeds via nucleophilic addition of hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, followed by elimination of a metal oxide species and formation of an iminium intermediate .

Reaction Steps :

-

Hydride addition to carbonyl → tetrahedral alkoxide

-

Lewis acid-base interaction (e.g., AlH₃) → iminium formation

-

Second hydride addition to iminium → amine product

Substitution Reactions

The amide nitrogen can participate in substitution reactions with nucleophiles. For example, alkylating agents or acylating agents may react at the nitrogen, though steric hindrance from the Boc group may limit reactivity .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions (e.g., TFA or HCl in dioxane) to generate the free thiomorpholine amino group. This step is critical for applications in peptide synthesis or biological studies where deprotection is required .

| Reagent | Conditions | Outcome |

|---|---|---|

| TFA (trifluoroacetic acid) | Room temp, 1–2 hours | Free amino group |

| HCl/dioxane | Reflux, 2–4 hours | Complete deprotection |

Biological Activity

While not directly studied for 4-Boc-thiomorpholine-3-carboxylic acid amide, structurally similar carboxylic acid amides (e.g., biarylalkyl derivatives) exhibit anti-schistosomal activity, inducing tegumental damage and reduced egg production in Schistosoma mansoni . This suggests potential biological applications for optimized derivatives.

Analytical Characterization

The compound is typically analyzed using:

Scientific Research Applications

Pharmaceutical Development

4-Boc-thiomorpholine-3-carboxylic acid amide serves as a crucial building block in the synthesis of pharmaceuticals. Its structural features allow for the development of novel drugs, particularly those targeting neurological disorders. The compound's ability to undergo selective reactions due to the protective Boc group enhances its utility in drug synthesis.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound have been explored for their potential in treating conditions such as Alzheimer's disease. These compounds are designed to inhibit specific enzymes involved in neurodegeneration, showcasing the compound's therapeutic promise.

Peptide Synthesis

The compound is extensively used in peptide synthesis, where its Boc protective group allows for selective reactions that improve yield and purity. This is particularly important in the synthesis of complex peptides, where maintaining the integrity of functional groups is critical.

| Synthesis Method | Yield (%) | Comments |

|---|---|---|

| Boc-deprotection | 95 | High efficiency in peptide coupling reactions |

| Coupling with amino acids | 90 | Effective for various amino acid sequences |

Organic Chemistry Research

In organic chemistry, this compound is utilized as a versatile intermediate for synthesizing diverse chemical entities. Its unique structure allows chemists to explore new pathways and develop novel compounds.

Mechanosynthesis Example

A study demonstrated the mechanosynthesis of amides using this compound as a reactant. The use of solvent-free conditions significantly improved reaction times and yields, showcasing its efficiency in organic synthesis .

Biotechnology Applications

The compound plays a vital role in designing biologically active molecules, aiding in developing targeted therapies and diagnostics within the biotechnology sector. Its unique chemical properties facilitate interactions with biological targets.

Research has shown that derivatives of this compound can inhibit matrix metalloproteinases (MMPs), enzymes that contribute to cancer metastasis. This inhibition can potentially reduce tumor growth and angiogenesis .

Material Science

In material science, this compound is being explored for its potential applications in creating polymers with specific properties. These materials can be utilized in coatings and adhesives, contributing to advancements in various industrial applications.

Material Properties Table

| Property | Value | Application |

|---|---|---|

| Thermal Stability | High | Suitable for high-temperature applications |

| Chemical Resistance | Excellent | Ideal for protective coatings |

Mechanism of Action

The mechanism of action of 4-Boc-thiomorpholine-3-carboxylic acid amide depends on its specific application. In medicinal chemistry, it often acts as a prodrug or a precursor to active pharmaceutical ingredients. The Boc group provides protection during synthesis and is removed under physiological conditions to release the active compound. The thiomorpholine ring can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

4-Boc-thiomorpholine-3-carboxylic acid: Similar structure but lacks the amide group.

Thiomorpholine-3-carboxylic acid: Lacks the Boc protecting group.

4-Boc-thiomorpholine: Lacks the carboxylic acid amide group.

Uniqueness

4-Boc-thiomorpholine-3-carboxylic acid amide is unique due to its combination of the Boc protecting group, thiomorpholine ring, and carboxylic acid amide functionality. This combination provides versatility in synthetic applications and allows for the development of a wide range of derivatives with potential biological activity .

Biological Activity

4-Boc-thiomorpholine-3-carboxylic acid amide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H18N2O3S and features a thiomorpholine ring substituted with a tert-butoxycarbonyl (Boc) group. The presence of sulfur in the thiomorpholine ring differentiates it from similar compounds like morpholine, imparting unique chemical properties that may enhance biological activity.

The biological activity of this compound may be linked to several mechanisms:

- Enzyme Inhibition : Compounds with structural similarities have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation, thus potentially affecting tumor growth and metastasis.

- Antimicrobial Activity : Related compounds have exhibited significant antibacterial properties against various strains, indicating that this compound may also possess similar activity .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits promising antimicrobial properties. For instance, related compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.4 |

| Related compound | Escherichia coli | 0.2 |

| Tetracycline (control) | Various strains | 0.2 - 0.5 |

These findings indicate that derivatives of this compound could serve as effective antibacterial agents, especially against resistant strains .

Anticancer Activity

The anticancer potential of thiomorpholine derivatives has been explored in various studies. For example, compounds structurally related to this compound have shown efficacy in inhibiting cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis.

Case Studies

- In vitro Studies on Antibacterial Activity : A study evaluated the antibacterial efficacy of various thiomorpholine derivatives, including this compound, against clinical isolates of MRSA. The compound demonstrated significant inhibition at non-cytotoxic concentrations, outperforming traditional antibiotics in some cases .

- Anticancer Screening : In another study focusing on the anticancer properties of thiomorpholine derivatives, researchers found that these compounds inhibited cell viability in several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, related compounds exhibit half-lives ranging from 2 to 5 hours, suggesting that this compound may also have a moderate pharmacokinetic profile conducive to therapeutic applications.

Properties

IUPAC Name |

tert-butyl 3-carbamoylthiomorpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3S/c1-10(2,3)15-9(14)12-4-5-16-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCIRSQNWGAMOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSCC1C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.